Enantiomeric Purity: (S)-401564-36-1 (>99.5% ee) vs. (R)-1415908-67-6 (95–98% purity)
The (S)-enantiomer (CAS 401564-36-1) is commercially specified with enantiomeric purity exceeding 99.5% (actual 99.9%), as verified by chiral HPLC, while the (R)-enantiomer (CAS 1415908-67-6) is routinely supplied at 95–98% chemical purity without an independent enantiomeric purity specification . The 4.9–5% purity gap translates directly into higher diastereomeric impurity burden in the final teneligliptin API, where the (2R)-derived stereoisomer is a known process impurity that must be controlled to regulatory limits [1].
| Evidence Dimension | Enantiomeric purity (enantiomeric excess / chiral purity) |
|---|---|
| Target Compound Data | Enantiomeric purity >99.5% (99.9% actual); chemical assay 99.8% (on dried basis) |
| Comparator Or Baseline | (R)-enantiomer (CAS 1415908-67-6): chemical purity specification 95% (AKSci), 98% (Bidepharm); no independent enantiomeric purity specification provided |
| Quantified Difference | ≥4.5 percentage points lower purity for the (R)-enantiomer; absence of a validated enantiomeric purity release specification for the (R)-enantiomer |
| Conditions | Chiral HPLC (target compound specification per Ruifu Chemical Enterprise Standard); vendor Certificate of Analysis specifications |
Why This Matters
Procuring the (S)-enantiomer with documented enantiomeric purity directly reduces downstream purification burden and ensures compliance with ICH Q3A impurity thresholds in the final API.
- [1] WO2015173779A1 – Process for the preparation of teneligliptin and its novel intermediates. World Intellectual Property Organization, published 2015. Available at: https://patents.google.com/patent/WO2015173779A1/en. View Source
